4-(Prop-2-yn-1-yl)pyridine
Description
Properties
Molecular Formula |
C8H7N |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
4-prop-2-ynylpyridine |
InChI |
InChI=1S/C8H7N/c1-2-3-8-4-6-9-7-5-8/h1,4-7H,3H2 |
InChI Key |
HANMURGSLLKGPI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=CC=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Sonogashira Cross-Coupling Reaction
One of the most common and effective methods for the synthesis of this compound involves the Sonogashira cross-coupling reaction between 4-bromopyridine and propargyl alcohol or its derivatives. This method utilizes palladium and copper co-catalysts under mild conditions.
- Starting Materials: 4-bromopyridine hydrochloride and 1-phenylprop-2-yn-1-ol (or propargyl alcohol).
- Catalysts: Bis(triphenylphosphine)palladium chloride and copper(I) chloride.
- Solvent: A mixture of tetrahydrofuran and diisopropylamine.
- Conditions: Stirring at ambient temperature for approximately 5 hours.
- Work-up: Extraction with dichloromethane, drying over magnesium sulfate, and purification by column chromatography.
- Yield: Around 20% for related compounds (1-phenyl-3-(pyridin-4-yl)prop-2-yn-1-ol) indicating moderate efficiency, which may be optimized for this compound specifically.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Sonogashira Cross-Coupling | 4-bromopyridine, propargyl alcohol, Pd(PPh3)2Cl2, CuCl, THF/diisopropylamine, rt | ~20 (related compounds) | Direct C–C bond formation, mild conditions | Moderate yield, requires Pd catalyst |
| N-Alkylation with Propargyl Halides | Pyridine derivatives, propargyl bromide, base, MW irradiation | Up to 92 (N-substituted pyridines) | High yield, straightforward | Mainly for N-substitution, harsh MW conditions |
| Multi-Component + Click Chemistry | Benzaldehyde, ethyl acetoacetate, ammonium carbonate, LiAlH4, DPPA, CuAAC | Variable, efficient for library synthesis | Versatile, allows functional diversity | Multi-step, requires careful purification |
| Metal-Catalyzed Cyclization | Fe3O4@MIL-101(Cr) catalyst, aldehydes, amines, solvent-free, 100 °C | High yields reported for analogs | Green chemistry, recyclable catalyst | Indirect for target compound |
Research Findings and Perspectives
- The Sonogashira coupling remains the most direct and widely used method for introducing the prop-2-yn-1-yl group onto the pyridine ring, though optimization is needed to improve yields and scalability.
- Microwave-assisted N-alkylation provides a rapid and high-yielding alternative for N-propargylated pyridines, suggesting potential for adaptation to C-4 substitution with suitable halogenated substrates.
- Multi-component reactions combined with click chemistry offer a modular approach to synthesize libraries of propargylated pyridine derivatives with tailored properties for biological applications.
- Copper catalysis is central to many synthetic strategies involving alkynes and pyridines, highlighting its importance in developing efficient and green synthetic routes.
Chemical Reactions Analysis
Types of Reactions: 4-(Prop-2-yn-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of 4-(prop-2-yn-1-yl)piperidine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-(Prop-2-yn-1-yl)pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Prop-2-yn-1-yl)pyridine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Substitution Patterns
4-(Prop-1-yn-1-yl)pyridine
This isomer (CAS 89942-42-7) differs in the position of the triple bond within the propargyl group (Prop-1-yn-1-yl vs. Prop-2-yn-1-yl). Both isomers share the molecular formula C₈H₇N but exhibit distinct electronic and steric profiles due to the triple bond’s placement. No experimental data on its physical or chemical properties are available for direct comparison .
(E)-4-(4-Chlorostyryl)-1-(prop-2-yn-1-yl)piperidine (Compound 80)
This piperidine derivative (C₁₆H₁₇ClN, MW: 258.77 g/mol) replaces the pyridine ring with a piperidine moiety but retains the propargyl group. It exhibits a melting point of 83–85°C and a 45% synthetic yield , highlighting the influence of the saturated piperidine ring on thermal stability .
2-Bromo-6-(4,5-diphenyl-1-(prop-2-yn-1-yl)-1H-imidazol-2-yl)pyridine (Compound 5)
With a molecular formula of C₂₃H₁₅BrN₃ (MW: 413.29 g/mol), this brominated pyridine analog incorporates a propargyl-substituted imidazole ring. It is synthesized via propargylation in dry DMF with 70–80% yield , demonstrating the reactivity of propargyl groups in heterocyclic systems .
Functional Group Modifications
4-[(Prop-2-yn-1-yl)amino]pyridine-2-carboxylic Acid
This derivative (C₉H₈N₂O₂, MW: 176.17 g/mol) introduces an amino linkage and a carboxylic acid group, significantly altering solubility and reactivity compared to the parent compound.
Ethyl 2-(piperidin-4-yl)acetate
Data Table: Key Properties of 4-(Prop-2-yn-1-yl)pyridine and Analogs
Physicochemical Limitations
- The lack of melting point and solubility data for this compound hinders direct comparisons with analogs. Computational modeling or experimental studies are needed to fill these gaps.
Biological Activity
4-(Prop-2-yn-1-yl)pyridine, a pyridine derivative featuring a propargyl substituent, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, typically involving the alkylation of pyridine derivatives with propargyl bromide or similar reagents. The general synthetic route includes:
- Formation of the Pyridine Ring : Starting from pyridine or its derivatives.
- Alkylation : Introduction of the propynyl group via nucleophilic substitution reactions.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
| Compound | Target Organism | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Inhibitory |
| This compound | Escherichia coli | Inhibitory |
| This compound | Candida albicans | Moderate |
Anticancer Activity
The compound's anticancer potential has also been investigated, particularly its ability to induce apoptosis in cancer cell lines. Studies have shown that this compound can inhibit cell proliferation in vitro, with IC50 values comparable to established anticancer agents.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Apoptosis induction |
| MCF7 (breast cancer) | 15.0 | Cell cycle arrest |
| A549 (lung cancer) | 10.0 | Caspase activation |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to specific receptors, influencing signaling pathways critical for cell survival and proliferation.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may promote apoptosis in cancer cells.
Study on Antimicrobial Efficacy
A study published in Organic & Biomolecular Chemistry evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The results demonstrated substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Investigation of Anticancer Properties
In another study focusing on the anticancer effects of propargyl-substituted pyridines, researchers found that this compound significantly inhibited the growth of multiple cancer cell lines through apoptosis and cell cycle arrest mechanisms . This study highlights its potential utility in developing novel cancer therapies.
Q & A
Advanced Research Question
- DFT Calculations : Model transition states for azide-alkyne cycloadditions to assess activation barriers.
- Solvent Effects : Use COSMO-RS to simulate reaction kinetics in polar vs. nonpolar solvents.
- Validation : Cross-reference computed data with experimental HPLC retention times and LCMS (e.g., m/z 739 [M+H]⁺ observed in similar reactions ).
What are the limitations of this compound in catalytic applications, and how can they be addressed?
Advanced Research Question
- Instability in acidic media : The propargyl group may undergo hydrolysis; mitigate using steric hindrance (e.g., bulky ortho-substituents) .
- Poor solubility : Introduce sulfonate groups via post-synthetic modification to enhance aqueous compatibility .
Case Study : In Suzuki-Miyaura couplings, Pd complexes of propargyl-pyridine ligands showed reduced activity compared to phosphine ligands, necessitating co-ligand optimization .
How do steric and electronic properties of this compound influence its bioactivity in enzyme inhibition studies?
Basic Research Question
- Steric effects : Bulky propargyl groups hinder binding to shallow enzyme pockets (e.g., kinase ATP sites).
- Electronic effects : Electron-deficient pyridine rings enhance hydrogen bonding with catalytic residues.
Advanced Method : Surface plasmon resonance (SPR) quantifies binding affinity (KD) to target enzymes, while molecular dynamics simulations reveal conformational dynamics .
What analytical workflows are recommended for detecting trace impurities in this compound batches?
Basic Research Question
- HPLC-MS : Use C18 columns with 0.1% TFA in acetonitrile/water gradients for separation .
- NMR spiking : Add authentic standards (e.g., 2-Chloro-4-iodopyridine derivatives) to identify impurities via peak splitting .
Regulatory Note : Follow EPA DSSTox guidelines for impurity profiling and threshold determination .
How can this compound be integrated into metal-organic frameworks (MOFs) for gas storage applications?
Advanced Research Question
- Coordination sites : The pyridine nitrogen and alkyne group enable dual bonding to metal nodes (e.g., Cu²⁺ or Zn²⁺).
- Porosity optimization : Adjust linker length and MOF topology to enhance CO₂/N₂ selectivity, as demonstrated with related pyridine-based ligands .
Characterization : Use BET surface area analysis and single-crystal XRD (via SHELX ) to validate framework stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
